

Application Notes: A Two-Step Synthesis of Paracetamol from N-(4-Nitrophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(4-Nitrophenyl)acetamide

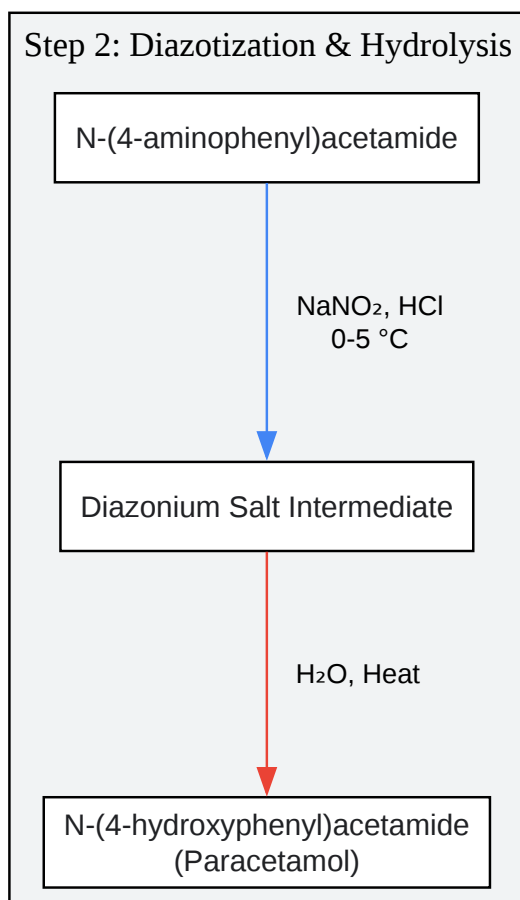
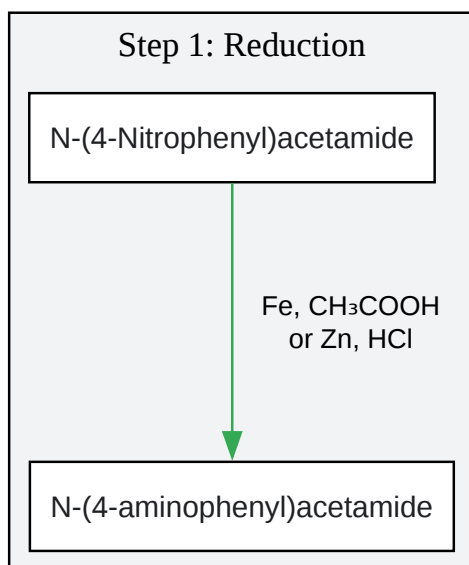
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Introduction Paracetamol (Acetaminophen) is a widely utilized analgesic and antipyretic drug. [1] Its synthesis is a common topic in academic and industrial chemistry, illustrating key organic reactions. This document outlines a robust two-step method for the synthesis of Paracetamol starting from **N-(4-Nitrophenyl)acetamide** (also known as p-nitroacetanilide). This pathway is particularly instructive for researchers as it involves the sequential reduction of an aromatic nitro group followed by the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate. [2] **N-(4-Nitrophenyl)acetamide** itself is an important intermediate in the production of dyes and pharmaceuticals. [3]

Reaction Pathway The synthesis proceeds in two primary stages:

- **Reduction of the Nitro Group:** The nitro group of **N-(4-Nitrophenyl)acetamide** is reduced to a primary amine, yielding N-(4-aminophenyl)acetamide. This transformation is typically achieved using a metal catalyst such as iron or zinc in an acidic medium. [4]
- **Diazotization and Hydrolysis:** The resulting N-(4-aminophenyl)acetamide is then converted to Paracetamol. This involves the diazotization of the primary amino group with sodium nitrite in an acidic solution to form an unstable diazonium salt. Subsequent hydrolysis of this intermediate, typically by warming the solution, replaces the diazonium group with a hydroxyl group, yielding the final product, N-(4-hydroxyphenyl)acetamide (Paracetamol). [2]



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Caption: Chemical reaction pathway for the synthesis of Paracetamol.

Experimental Protocols

Protocol 1: Reduction of N-(4-Nitrophenyl)acetamide to N-(4-aminophenyl)acetamide

This protocol details the reduction of the nitro group using iron metal in the presence of acetic acid.^[5]

Materials and Equipment:

- **N-(4-Nitrophenyl)acetamide**
- Iron filings (Fe)
- 40% Acetic acid (CH_3COOH)
- Distilled water (H_2O)
- Sodium carbonate solution (Na_2CO_3)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Buchner funnel and filter flask
- Beakers and graduated cylinders
- pH paper

Procedure:

- **Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iron filings, 40% acetic acid, and distilled water.

- Heating: Begin stirring and heat the mixture to boiling using a heating mantle.[5]
- Addition of Reactant: Once the mixture is refluxing, add **N-(4-Nitrophenyl)acetamide** in small portions.
- Reaction: Continue to stir the reaction mixture under reflux for approximately 2.5 hours.[5]
- Neutralization: After the reflux period, allow the mixture to cool slightly. Carefully add a saturated solution of sodium carbonate to neutralize the excess acid until the solution is basic (check with pH paper). This will also precipitate iron salts.
- Isolation: Filter the hot mixture through a Buchner funnel to remove the iron sludge.
- Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the N-(4-aminophenyl)acetamide product.
- Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry. The product can be further purified by recrystallization from hot water or ethanol if necessary.

Protocol 2: Synthesis of Paracetamol via Diazotization of N-(4-aminophenyl)acetamide

This protocol describes the conversion of the intermediate amine to the final paracetamol product.[2][6]

Materials and Equipment:

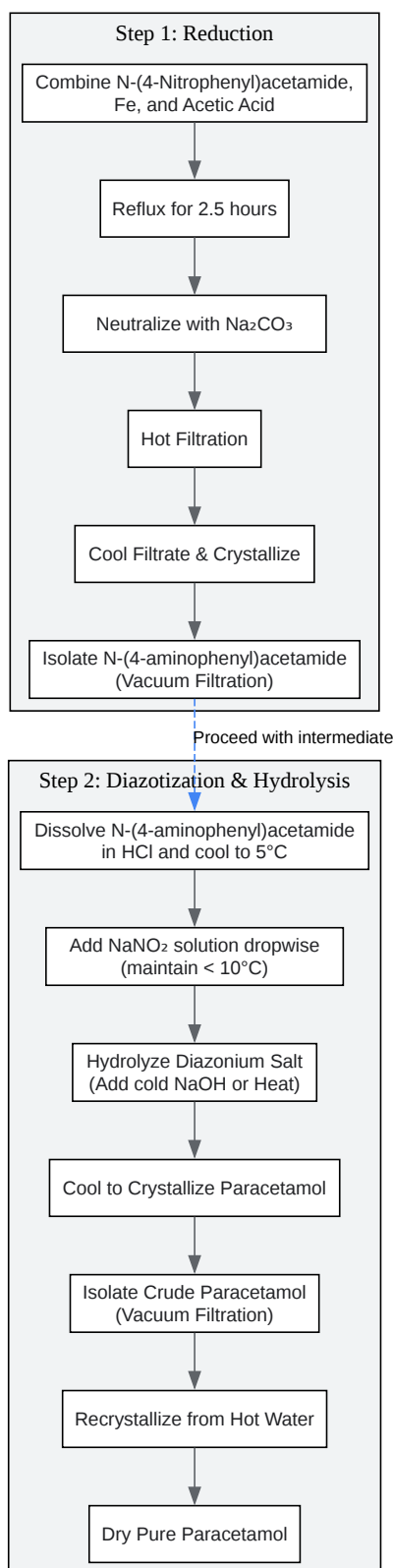
- N-(4-aminophenyl)acetamide
- Concentrated Hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Sodium hydroxide (NaOH) solution (e.g., 10%)[6]
- Distilled water (H_2O)

- Erlenmeyer flask or beaker
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer
- Buchner funnel and filter flask

Procedure:

- **Dissolution:** In a 50 mL Erlenmeyer flask, add 1 mL of concentrated hydrochloric acid and 10 mL of water. While stirring, add 2 g of N-(4-aminophenyl)acetamide.[\[6\]](#)
- **Cooling:** Cool the mixture to 5°C in an ice bath.[\[6\]](#)
- **Diazotization:** Prepare a solution of 0.5 g of sodium nitrite in 2 mL of water. Slowly add this solution dropwise to the cooled amine suspension while stirring vigorously. Critically, maintain the temperature of the reaction mixture below 10°C throughout the addition.[\[6\]](#)
- **Hydrolysis:** In a separate beaker, prepare and cool 10 mL of a 10% sodium hydroxide solution to 10°C. Pour this cold NaOH solution into the diazonium salt mixture.[\[6\]](#) An alternative and more common hydrolysis method involves gently warming the acidic diazonium salt solution until nitrogen evolution ceases. The solution is then cooled to crystallize the paracetamol.
- **Precipitation:** A precipitate of crude paracetamol will form.
- **Isolation:** Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[\[6\]](#)
- **Purification:** The crude paracetamol can be purified by recrystallization from hot water to obtain a white, crystalline solid.

Visualized Experimental Workflow



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Caption: Overall experimental workflow for Paracetamol synthesis.

Data Summary

The following table summarizes key quantitative data for the compounds involved in the synthesis.

Compound Name	Starting Material / Intermediate / Product	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Typical Yield
N-(4-Nitrophenyl)acetamide	Starting Material	C ₈ H ₈ N ₂ O ₃	180.16	215–217[6]	N/A
N-(4-aminophenyl)acetamide	Intermediate	C ₈ H ₁₀ N ₂ O	150.18[4]	164–165[4]	~33%[5]
N-(4-hydroxyphenyl)acetamide	Final Product (Paracetamol)	C ₈ H ₉ NO ₂	151.16	166–168[6]	~70%[2]

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